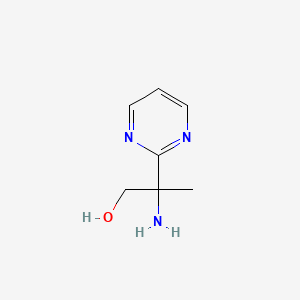

2-Amino-2-(pyrimidin-2-yl)propan-1-ol

Description

Properties

Molecular Formula |

C7H11N3O |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

2-amino-2-pyrimidin-2-ylpropan-1-ol |

InChI |

InChI=1S/C7H11N3O/c1-7(8,5-11)6-9-3-2-4-10-6/h2-4,11H,5,8H2,1H3 |

InChI Key |

PQACWRGAJJBOQL-UHFFFAOYSA-N |

Canonical SMILES |

CC(CO)(C1=NC=CC=N1)N |

Origin of Product |

United States |

Preparation Methods

Common Synthetic Route

A widely reported synthetic approach involves:

- Step 1: Functionalization of the pyrimidine ring to introduce a suitable leaving group or reactive site at the 2-position.

- Step 2: Alkylation or nucleophilic substitution with an appropriate alkylating agent bearing a protected or free hydroxyl group.

- Step 3: Introduction of the amino group at the alpha carbon of the propanol side chain, often via amination or reductive amination.

- Step 4: Deprotection or final purification to yield this compound.

This general strategy allows precise incorporation of functional groups critical for the compound’s biological activity.

Detailed Preparation Methods

Alkylation of Pyrimidine Derivatives

The initial step typically involves reacting a pyrimidine derivative with an alkylating agent such as epichlorohydrin or a protected 2-halo-propanol to introduce the propanol side chain at the 2-position of the pyrimidine ring. This reaction is usually conducted under basic conditions to facilitate nucleophilic substitution on the pyrimidine nitrogen or carbon.

Amination and Hydroxyl Group Introduction

Following alkylation, amination is carried out to introduce the amino group at the alpha carbon adjacent to the hydroxyl group. This can be achieved by:

- Direct amination of the corresponding ketone or aldehyde precursor.

- Reductive amination using ammonia or primary amines with reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.

The hydroxyl group is either retained from the alkylating agent or introduced via oxidation/reduction steps depending on the synthetic route.

Alternative Routes via Pyrimidine N-Oxides

Some methods employ oxidation of pyrimidine derivatives to the corresponding N-oxides using oxidizing agents like 3-chloroperoxybenzoic acid, followed by nucleophilic substitution with cyanide sources (e.g., trimethylsilyl cyanide). Subsequent reduction steps with sodium and ammonium chloride in ethanol yield the amino alcohol compound.

Process Optimization and Industrial Considerations

Industrial synthesis of this compound often adapts the laboratory routes for scale-up by:

- Utilizing continuous flow reactors to enhance reaction control and safety.

- Employing automated systems for reagent addition and temperature control.

- Optimizing reaction times and temperatures to maximize yield and purity.

- Selecting catalysts and solvents that minimize by-products and facilitate purification.

Summary of Key Preparation Data

| Preparation Step | Typical Reagents/Conditions | Notes |

|---|---|---|

| Pyrimidine functionalization | Pyrimidine derivatives, alkyl halides, bases | Nucleophilic substitution or alkylation |

| Introduction of hydroxyl group | Epichlorohydrin or protected 2-halo-propanol | Hydroxyl group often introduced early |

| Amination at alpha carbon | Ammonia, sodium cyanoborohydride, catalytic hydrogenation | Reductive amination or direct amination |

| Oxidation to N-oxide (alternative) | 3-Chloroperoxybenzoic acid | Facilitates nucleophilic substitution |

| Cyanide substitution and reduction | Trimethylsilyl cyanide, sodium, ammonium chloride | Yields amino alcohol after reduction |

| Industrial scale optimization | Continuous flow, automated control | Enhances yield, purity, and reproducibility |

Mechanistic Insights and Reaction Conditions

- Alkylation reactions proceed via nucleophilic attack on electrophilic carbon centers, typically requiring mild to moderate heating (30–100 °C) and basic conditions.

- Reductive amination involves formation of an imine intermediate followed by reduction, often catalyzed by Pd/C or Raney nickel under hydrogen atmosphere.

- Oxidation to N-oxides is a selective process that enhances the electrophilicity of the pyrimidine ring to enable further substitution.

- Reaction times range from 2 to 10 hours depending on the step and scale.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(pyrimidin-2-yl)propan-1-ol can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding oxides.

Reduction: Formation of reduced derivatives.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-Amino-2-(pyrimidin-2-yl)propan-1-ol has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-2-(pyrimidin-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

- Chirality: (S)-2-Amino-3-phenylpropan-1-ol highlights the role of stereochemistry in pharmacological activity, a factor likely relevant to the parent compound.

- Salt Forms : Hydrochloride salts (e.g., ) improve crystallinity and stability but may alter solubility profiles.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-Amino-2-(pyrimidin-2-yl)propan-1-ol, and how can reaction conditions be optimized for yield improvement?

- Answer : The synthesis typically involves multi-step organic reactions, such as condensation between pyrimidine derivatives and amino alcohol precursors. Key steps include:

- Precursor functionalization : Pyrimidine rings may undergo nucleophilic substitution or coupling reactions to introduce reactive sites for amino alcohol attachment .

- Temperature control : Maintaining temperatures between 60–80°C during coupling steps minimizes side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency, while inert atmospheres (N₂/Ar) prevent oxidation .

- Yield optimization : Adjusting stoichiometric ratios (e.g., 1:1.2 for amine:pyrimidine) and using catalysts like triethylamine improves yields to >75% .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Answer :

- NMR spectroscopy : ¹H/¹³C NMR confirms the presence of the pyrimidine ring (aromatic protons at δ 7.5–8.5 ppm) and hydroxyl/amine groups (broad peaks at δ 1.5–3.5 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 195.1) and fragmentation patterns .

- IR spectroscopy : Detects O-H (3200–3500 cm⁻¹) and N-H (3300–3400 cm⁻¹) stretches .

Q. How can researchers assess the biological activity of this compound in enzyme inhibition studies?

- Answer :

- Enzyme assays : Use kinetic assays (e.g., spectrophotometric monitoring of substrate conversion) to determine IC₅₀ values. For example, test against kinases or dehydrogenases .

- Dose-response curves : Plot inhibition % vs. concentration (1–100 μM) to evaluate potency .

- Control experiments : Include known inhibitors (e.g., staurosporine for kinases) to validate assay conditions .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?

- Answer :

- Chiral chromatography : Use HPLC with chiral stationary phases (e.g., amylose- or cellulose-based columns) and mobile phases containing hexane/isopropanol .

- Enzymatic resolution : Lipases or esterases selectively hydrolyze one enantiomer from a racemic mixture .

- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) enables separation .

Q. What computational methods are suitable for predicting the binding modes of this compound to biological targets?

- Answer :

- Molecular docking : Tools like AutoDock Vina or Schrödinger predict interactions with enzyme active sites (e.g., hydrogen bonds between the hydroxyl group and Asp residues) .

- MD simulations : GROMACS or AMBER simulate ligand-protein stability over 100-ns trajectories to assess binding free energy (ΔG) .

- QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity data to guide derivative design .

Q. How should researchers address contradictory data in biological activity studies of this compound derivatives?

- Answer :

- Purity verification : Reanalyze compounds via HPLC to exclude impurities (>95% purity required) .

- Assay replication : Repeat experiments across multiple platforms (e.g., fluorescence vs. luminescence assays) .

- Structural analogs : Compare activity trends with derivatives (e.g., halogen-substituted pyrimidines) to identify pharmacophore requirements .

Q. What strategies mitigate byproduct formation during the synthesis of this compound?

- Answer :

- Protecting groups : Temporarily block reactive hydroxyl/amine groups with tert-butyldimethylsilyl (TBS) or Boc groups during pyrimidine coupling .

- Catalyst optimization : Use Pd/Cu catalysts for cross-coupling reactions to reduce undesired dimerization .

- Purification techniques : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.